molecular formula C6H11NO4 B8368478 3-Hydroxy-3-methylglutaric acid monoamide

3-Hydroxy-3-methylglutaric acid monoamide

Cat. No. B8368478
M. Wt: 161.16 g/mol
InChI Key: JHURZAQMKNAWPQ-UHFFFAOYSA-N
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Patent
US04208204

Procedure details

1.56 g. (0.01 moles) of 3-hydroxy-3-methylglutaric acid monoamide methyl ester is dissolved in 10 ml of 1 N sodium hydroxide. After 24 hours at room temperature the solution is diluted to 50 ml with water and passed through a 50 ml column of Dowex 50 (H30 ) resin. The column is washed with 100 ml of water and the washings collected and evaporated to afford 3-hydroxy-3-methylglutaric acid monoamide.
Name
3-hydroxy-3-methylglutaric acid monoamide methyl ester
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:12])[CH2:4][C:5]([OH:11])([CH3:10])[CH2:6][C:7]([NH2:9])=[O:8]>[OH-].[Na+].O>[OH:11][C:5]([CH3:10])([CH2:4][C:3]([OH:12])=[O:2])[CH2:6][C:7]([NH2:9])=[O:8] |f:1.2|

Inputs

Step One
Name
3-hydroxy-3-methylglutaric acid monoamide methyl ester
Quantity
0.01 mol
Type
reactant
Smiles
COC(CC(CC(=O)N)(C)O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The column is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
the washings collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)N)(CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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